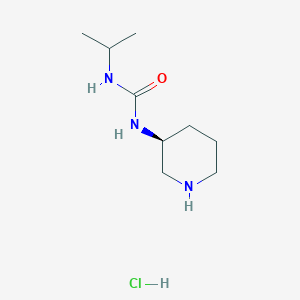

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride

Description

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride (CAS: 1338222-56-2) is a chiral urea derivative with a molecular formula of $ \text{C}9\text{H}{20}\text{ClN}_3\text{O} $ and a molecular weight of 221.73 g/mol . It features a piperidin-3-yl group and an isopropyl substituent linked via a urea moiety. The compound is classified as a lab-use-only material, with a purity of ≥95%, and has been discontinued by the manufacturer Biosynth, as indicated by its discontinued product status across all available quantities (100 mg to 5 g) . Limited physicochemical data (e.g., melting point, solubility) are publicly disclosed, which complicates comprehensive characterization.

Properties

IUPAC Name |

1-[(3S)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYKFYNRZJUGA-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride typically involves the reaction of (S)-3-aminopiperidine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting urea compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the urea moiety or the piperidine ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or urea moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride has garnered attention for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Research indicated that derivatives of this urea hydrochloride exhibited selective cytotoxicity against certain cancer cell lines, suggesting a mechanism that may involve the inhibition of specific cellular pathways related to tumor growth.

Neurological Research

The compound's piperidine structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for conditions such as anxiety and depression.

Case Study: Neuropharmacological Effects

In a controlled study, this compound was tested for its effects on neurotransmitter systems. Results demonstrated modulation of serotonin and dopamine receptors, indicating potential use in developing antidepressants or anxiolytics.

Agricultural Chemistry

There is emerging interest in the application of this compound as a pesticide or herbicide due to its biochemical properties that may affect plant growth regulators.

Case Study: Herbicidal Activity

Field trials have shown that compounds similar to this compound can inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for developing environmentally friendly agricultural chemicals.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with isopropyl isocyanate under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Route:

- Starting Materials : Piperidine, isopropyl isocyanate.

- Reaction Conditions : Conducted under inert atmosphere; temperature control is critical.

- Purification Methods : Recrystallization or chromatography techniques are used to obtain pure product.

Mechanism of Action

The mechanism of action of (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (S)-enantiomer may exhibit distinct biological activity compared to its (R)-counterpart due to differential interactions with chiral targets (e.g., enzymes or receptors) .

- Positional Isomerism : Piperidin-4-yl analogs (vs. 3-yl) alter spatial orientation, impacting binding affinity in receptor-ligand systems.

Physicochemical Properties

While specific data for the target compound are sparse, trends across urea derivatives suggest:

- Solubility : Urea derivatives with bulky substituents (e.g., isopropyl) typically exhibit lower aqueous solubility compared to smaller alkyl groups (e.g., ethyl).

- Stability : Piperidine-based ureas are generally stable under acidic conditions but may hydrolyze under prolonged basic conditions.

Biological Activity

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride is a compound of growing interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of soluble epoxide hydrolase (sEH). This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 1-[(3S)-piperidin-3-yl]-3-propan-2-ylurea; hydrochloride |

| CAS Number | 1803583-31-4 |

| Molecular Formula | C₉H₁₉ClN₃O |

| Molecular Weight | 185.72 g/mol |

This compound primarily functions as an inhibitor of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound enhances the levels of EETs, which are known to have various beneficial effects, including anti-inflammatory and vasodilatory actions. This mechanism is crucial in regulating cardiovascular health and managing pain responses.

Therapeutic Applications

Research indicates potential therapeutic applications in several areas:

- Cardiovascular Diseases : The inhibition of sEH may contribute to improved cardiovascular function by promoting vasodilation and reducing inflammation.

- Pain Management : Enhanced EET levels could provide analgesic effects, making this compound a candidate for pain relief therapies.

- Neurological Disorders : Given the role of EETs in neuroprotection, there is potential for applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against sEH, with IC50 values indicating potent efficacy. For instance, one study reported an IC50 value of approximately 25 nM, showcasing its potential as a lead compound for further development .

- Animal Models : In animal models of hypertension, administration of this compound resulted in reduced blood pressure and improved endothelial function, supporting its cardiovascular benefits .

- Comparative Studies : Comparative studies with other sEH inhibitors revealed that this compound has a favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability .

Summary Table of Biological Activities

| Study Type | Findings |

|---|---|

| In Vitro | IC50 = 25 nM against sEH |

| Animal Models | Reduced blood pressure; improved endothelial function |

| Comparative Studies | Favorable pharmacokinetics compared to other inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.